2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a hydroxyl group at the 2-position, a methyl group at the 3’-position, and a carboxamide group at the 4-position of the biphenyl structure. Biphenyl compounds are known for their stability and diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The hydroxyl group can be introduced through hydroxylation reactions, while the methyl group can be added via methylation reactions.
Industrial Production Methods
Industrial production of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide may involve large-scale coupling reactions followed by functional group modifications. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 2-keto-3’-methyl-[1,1’-biphenyl]-4-carboxamide.
Reduction: Formation of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-amine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules. detailed studies on the exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-[1,1’-biphenyl]-4-carboxamide: Lacks the methyl group at the 3’-position.
3’-Methyl-[1,1’-biphenyl]-4-carboxamide: Lacks the hydroxyl group at the 2-position.
2-Hydroxy-3’-methyl-[1,1’-biphenyl]: Lacks the carboxamide group at the 4-position.
Uniqueness
2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxyl and carboxamide groups allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-4-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-2-4-10(7-9)12-6-5-11(14(15)17)8-13(12)16/h2-8,16H,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZZZOFAVKJYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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